An In-depth Technical Guide to (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol: A Versatile Building Block in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol. As a senior application scientist, the following content is curated to deliver not only technical data but also practical insights into the strategic application of this valuable chemical entity in medicinal chemistry and drug development programs.
Introduction: The Strategic Importance of Fluorinated Piperidines
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of approved pharmaceutical agents.[1] Its three-dimensional architecture and ability to engage in key interactions with biological targets make it an attractive framework for drug design. The introduction of fluorine atoms, particularly the trifluoroethyl group, onto the piperidine nitrogen imparts a unique set of properties that can significantly enhance the therapeutic potential of a molecule.
The 2,2,2-trifluoroethyl moiety is a bioisostere for the ethyl group, but with profoundly different electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the piperidine nitrogen, influencing its charge state at physiological pH. This, in turn, can impact drug-receptor interactions, membrane permeability, and metabolic stability. Consequently, (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol has emerged as a sought-after building block for creating novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
Chemical Structure and Physicochemical Properties
The chemical structure of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol is characterized by a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a hydroxymethyl group. This arrangement provides two key points for molecular elaboration: the secondary alcohol and the piperidine ring itself.
| Property | Value | Source |
| Molecular Formula | C8H14F3NO | |
| Molecular Weight | 197.20 g/mol | [2] |
| CAS Number | 129043-57-4 | |
| Appearance | Colorless oil (predicted) | |
| Boiling Point | ~210-230 °C at 760 mmHg (estimated) | [3] |
| Density | ~1.2 g/cm³ (estimated) | [3] |
| LogP | ~1.4 (estimated) | [2] |
| pKa | ~7.5 - 8.5 (estimated for piperidine nitrogen) |
Synthesis and Mechanistic Considerations
The synthesis of (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol can be efficiently achieved through a two-step process starting from a commercially available piperidine derivative. The chosen synthetic route is robust and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.
Synthetic Workflow
Caption: Synthetic routes to (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol.
Experimental Protocol: N-Alkylation of Piperidin-3-ylmethanol
This protocol describes a common and effective method for the N-alkylation of piperidines.
Materials:
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Piperidin-3-ylmethanol[4]
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2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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To a stirred solution of piperidin-3-ylmethanol (1.0 eq) in anhydrous acetonitrile (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0-3.0 eq).
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Cool the suspension to 0 °C in an ice bath.
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Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1-1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol as a pure compound.
Causality and Self-Validation:
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Choice of Alkylating Agent: 2,2,2-Trifluoroethyl triflate is a highly reactive electrophile, ensuring efficient alkylation of the secondary amine.
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Base and Solvent: Anhydrous potassium carbonate is a suitable base to neutralize the triflic acid byproduct. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
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Inert Atmosphere: Prevents the introduction of moisture, which could react with the triflate reagent.
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Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction.
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Workup and Purification: The aqueous workup removes inorganic byproducts, and column chromatography ensures the isolation of the high-purity target compound.
Applications in Drug Discovery and Medicinal Chemistry
The (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol scaffold is a key intermediate in the synthesis of complex molecules with therapeutic potential. The trifluoroethyl group can enhance metabolic stability by blocking potential sites of oxidation on the piperidine nitrogen. Furthermore, the lowered basicity of the nitrogen can improve oral bioavailability and cell permeability.
A notable example of the utility of the 1-(2,2,2-trifluoroethyl)piperidine moiety is in the development of CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2, which has entered Phase I clinical trials for B-cell lymphomas.[5][6] While CPI-1205 itself does not contain the 3-hydroxymethyl substituent, its structure underscores the importance of the 1-(2,2,2-trifluoroethyl)piperidine core in modern drug design.[5] The presence of the hydroxymethyl group in the title compound provides a convenient handle for further chemical modifications, allowing for the exploration of a wider chemical space.
Conclusion
(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol is a valuable and versatile building block for the synthesis of novel, fluorinated piperidine-containing compounds. Its unique physicochemical properties, conferred by the trifluoroethyl group, make it an attractive starting material for the development of new therapeutic agents with improved drug-like properties. The synthetic route outlined in this guide is robust and adaptable, providing a reliable method for accessing this important chemical intermediate. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of fluorinated building blocks like (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol will undoubtedly play an increasingly important role in the future of drug discovery.
References
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PubChem. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Available from: [Link]
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Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. Available from: [Link]
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Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. PubMed, 27739677. Available from: [Link]
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(Note: An illustrative image with proper atom numbering would be placed here in a final document.)
